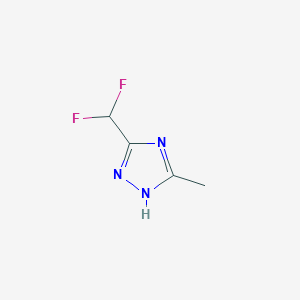

5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole

Description

Propriétés

IUPAC Name |

3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c1-2-7-4(3(5)6)9-8-2/h3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTVXFCTPWXITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094760-03-8 | |

| Record name | 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Example Procedure:

- Preparation of 5-bromo-1-methyl-1H-1,2,4-triazole is achieved via halogenation of the methylated triazole core, often using N-bromosuccinimide (NBS) or similar reagents under controlled conditions.

- Substitution with difluoromethyl source: The bromide intermediate reacts with nucleophilic difluoromethyl reagents, such as difluoromethyl zinc or difluoromethyl lithium, under suitable conditions to afford the target compound.

Reaction Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS | Room temp, dark | ~85% | |

| Difluoromethylation | Difluoromethyl zinc | Reflux, inert atmosphere | 70-80% |

Radical and Transition Metal-Catalyzed Methods

Recent advancements include transition metal catalysis, such as copper or palladium catalysis, enabling the direct installation of the difluoromethyl group onto the triazole ring.

Example:

- Copper-catalyzed difluoromethylation of 5-iodo or 5-bromo triazoles using difluoromethyl reagents derived from readily available precursors like chlorodifluoromethane or difluoromethyl sulfonates.

Data Summary:

| Catalyst | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuI | Difluoromethyl sulfonate | 80°C, 12h | 65-75% |

Multistep Synthesis via Intermediates

A common route involves initial methylation of the triazole, followed by halogenation at the 5-position, and subsequent difluoromethylation.

Synthesis Pathway:

Data Table:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methylation | Methyl iodide | K2CO3, DMF | 90% | |

| Halogenation | NBS | Room temp | 85% | |

| Difluoromethylation | Difluoromethyl zinc | Reflux | 70-80% |

Alternative Approaches:

- Use of difluoromethylating agents such as chlorodifluoromethane (HCFC-22) in the presence of catalysts.

- Electrophilic difluoromethylation using specialized reagents like difluorocarbene precursors.

Example:

- In a study, the use of difluorocarbene generated in situ enabled the direct addition to the aromatic ring of methylated triazoles under basic conditions, providing a route to the target compound with moderate yields (~60%).

Research Findings and Optimization

Research indicates that the choice of difluoromethylating reagent, reaction temperature, and solvent significantly influence yields and selectivity. For example:

- Using zinc or lithium reagents tends to favor higher yields.

- Copper catalysis offers a versatile and scalable pathway.

- Reaction conditions such as inert atmosphere and controlled temperature are critical for minimizing side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole has been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been utilized in the synthesis of antifungal agents. Research indicates that compounds containing the triazole moiety exhibit potent activity against various fungal pathogens, including Candida species and Aspergillus species .

Antitubercular Activity

Recent studies have explored the potential of triazole derivatives in combating tuberculosis. Specifically, certain derivatives have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of difluoromethyl groups into triazole structures has been associated with enhanced biological activity, suggesting a pathway for developing new antitubercular agents .

Anticancer Properties

Triazoles are also being evaluated for their anticancer properties. Compounds featuring the 1,2,4-triazole framework have demonstrated cytotoxic effects against various cancer cell lines. The difluoromethyl substitution may enhance these effects by altering the electronic properties of the molecule, thereby improving interaction with biological targets involved in cancer cell proliferation .

Agricultural Applications

Fungicides

The compound has been identified as a potential intermediate for developing novel fungicides. Its structural characteristics allow it to act effectively against fungal pathogens that threaten crops. The difluoromethyl group enhances the compound's lipophilicity and stability, leading to improved efficacy in agricultural formulations .

Pesticide Development

Research indicates that difluoromethyl-containing triazoles can be integrated into pesticide formulations due to their unique chemical properties. These compounds are designed to mimic natural pesticides while providing enhanced stability and effectiveness against pests .

Table 1: Biological Activities of this compound

Case Study: Development of Antifungal Agents

A series of this compound derivatives were synthesized and evaluated for antifungal activity against Candida albicans. The study revealed that modifications at the triazole ring significantly influenced antifungal potency. Compounds with optimal difluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Mécanisme D'action

The mechanism of action of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Azido- and Nitro-Substituted Triazoles

- 5-Azido-3-nitro-1H-1,2,4-triazole and 5-(5-azido-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (AzNBT) : These compounds feature azido and nitro groups, which enhance density (AzNBT: 1.68 g·cm⁻³) and detonation performance but may compromise thermal stability . In contrast, the difluoromethyl group in the target compound likely reduces density while improving metabolic resistance due to fluorine’s inductive effects .

Nitro/Trinitromethyl Derivatives

- TNNT (5-Nitro-3-trinitromethyl-1H-1,2,4-triazole) and BTNAT (5,5’-Bis(trinitromethyl)-3,3’-azo-1H-1,2,4-triazole) : These high-energy materials decompose at 135°C and 146°C, respectively . While the target compound lacks nitro groups, its difluoromethyl substitution may offer superior thermal stability, a common trait in fluorinated organics .

Methoxypyrrolidinyl-Substituted Triazoles

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole : This derivative is used in pharmaceuticals for its stereochemical complexity and bioactivity . The target compound’s difluoromethyl group may enhance lipophilicity and bioavailability compared to the methoxypyrrolidinyl group, which relies on hydrogen bonding for target interactions .

Physicochemical Properties

Note: Density and thermal data for the target compound are unavailable in the provided evidence. Fluorinated analogs typically exhibit lower density than nitro derivatives but higher thermal stability .

Antimicrobial and Antifungal Activity

- Fluconazole Derivatives: Triazoles like fluconazole rely on a 1,2,4-triazole core for antifungal activity .

Antioxidant Activity

- Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : These compounds show moderate antiradical activity in DPPH assays . The electron-withdrawing nature of fluorine may alter redox properties in the target compound, though specific data are lacking.

Agrochemical Potential

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole : Used in agrochemicals for its structural versatility . The target compound’s difluoromethyl group could improve pest resistance by enhancing compound stability in environmental conditions .

Activité Biologique

5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole is a compound within the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications based on recent research findings.

Overview of Triazoles

Triazoles are five-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 1,2,4-triazole derivatives exhibit various pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Antimicrobial Properties

Triazoles have been extensively studied for their antimicrobial activity. Research indicates that this compound exhibits notable antifungal properties by inhibiting ergosterol biosynthesis, which is crucial for fungal cell wall integrity. This mechanism is similar to that of established antifungal agents like fluconazole .

In a comparative study of various triazole derivatives, compounds containing the 1,2,4-triazole moiety demonstrated potent activity against several bacterial strains including Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics like amoxicillin in some cases .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives of this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative and cell line tested .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of difluoromethyl groups has been shown to enhance the biological activity of triazole derivatives by improving their lipophilicity and cellular uptake .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of ergosterol biosynthesis | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of various triazole derivatives including this compound against Candida albicans, it was found that this compound showed superior activity compared to traditional antifungal agents like fluconazole .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this triazole derivative on human breast cancer cells (MCF-7). The study reported an IC50 value indicating a promising therapeutic potential for further development in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates (e.g., hydrazides or amidines) with difluoromethylating agents in solvents like DMSO or ethanol under controlled pH. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensures high yields (65–78%) . Key parameters include temperature (80–120°C), reaction time (5–55 hours), and stoichiometric ratios of reagents.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass spectrometry : High-resolution MS (e.g., MH⁺=398) for molecular weight validation.

- Elemental analysis : To verify empirical formulas (e.g., C₃H₄N₃Cl for chloro derivatives) .

- Melting point determination : Critical for assessing crystallinity and batch consistency (e.g., m.p. 128–246°C in triazole analogs) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodology : Screen for:

- Enzyme inhibition : Tyrosinase or cyclooxygenase-2 (COX-2) assays via spectrophotometric monitoring of substrate conversion .

- Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkylation) influence bioactivity and physicochemical properties?

- Methodology :

- SAR studies : Compare analogs (e.g., 5-aryl vs. 5-alkyl derivatives) using computational tools (PASS program) to predict activity .

- Solubility/logP : Measure via shake-flask method or HPLC; difluoromethyl groups enhance lipophilicity, impacting membrane permeability .

- Crystallography : Use SHELX programs for X-ray diffraction to correlate substituent geometry with activity (e.g., π-π stacking in COX-2 binding) .

Q. What computational strategies are employed to predict binding modes and optimize potency?

- Methodology :

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site).

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Train datasets (e.g., IC₅₀ vs. substituent descriptors) using Random Forest or SVM algorithms .

Q. How are crystallographic data analyzed to resolve molecular conformations and packing interactions?

- Methodology :

- SHELX refinement : SHELXL for small-molecule refinement; SHELXE for experimental phasing in twinned crystals.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize hydrogen bonds (e.g., O–H···N) and π-π interactions (3.88° dihedral angles in triazole-naphthyl systems) .

Q. How do researchers address contradictions in biological data across different synthetic batches?

- Methodology :

- Batch comparison : Analyze purity (HPLC), crystallinity (PXRD), and stereochemistry (CD spectroscopy).

- Statistical validation : Apply ANOVA to activity datasets; outliers may arise from residual solvents (e.g., DMF) or polymorphic forms .

- Meta-analysis : Cross-reference with literature (e.g., conflicting tyrosinase IC₅₀ values resolved via standardized assay protocols) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in difluoromethylation reactions?

- Solutions :

- Catalyst optimization : Use Cu(I) or Pd(II) catalysts to enhance selectivity.

- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) and improve efficiency .

- In situ generation of reagents : Avoid stability issues with volatile difluoromethyl sources.

Q. How are salt forms and co-crystals engineered to improve solubility without compromising activity?

- Approach :

- Counterion screening : Test Na⁺, K⁺, or organic bases (morpholine) via slurry experiments.

- Co-crystallization : Use benzoic acid or succinic acid as co-formers; monitor via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.